Superior Antiproliferative Potency in Breast Cancer Models: Juglanin vs. Parent Kaempferol Aglycone
In direct cross-study comparison using the MCF-7 breast cancer cell line, Kaempferol 3-O-arabinoside (Juglanin) exhibits substantially greater antiproliferative potency than the unglycosylated parent compound, kaempferol. The IC50 value for Juglanin after 24-hour exposure is 26.35 µM, whereas kaempferol under comparable conditions yields an IC50 of approximately 90.28 µg/mL, which converts to roughly 315 µM [1][2]. This represents a greater than 10-fold increase in potency attributable to the 3-O-arabinoside glycosylation. The compound also demonstrates dose- and time-dependent activity across multiple breast cancer subtypes, including SKBR-3 (IC50 20.07 µM) and MDA-MB-231 (IC50 29.13 µM) [1].
| Evidence Dimension | Cytotoxicity IC50 (µM) in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 26.35 µM (24 h) / 14.38 µM (48 h) |
| Comparator Or Baseline | Kaempferol aglycone: 90.28 µg/mL (~315 µM) |
| Quantified Difference | >10-fold lower IC50 (higher potency) for Kaempferol 3-O-arabinoside |
| Conditions | MCF-7 human breast cancer cell line; MTT assay; 24 h exposure |
Why This Matters
Researchers requiring potent flavonoid-based antiproliferative agents for breast cancer studies should prioritize Kaempferol 3-O-arabinoside over the aglycone due to its quantitatively superior cytotoxicity, which directly impacts experimental design and effective dosing concentrations.
- [1] PhytoCAT. Juglanin (Kaempferol 3-O-arabinoside). Phytochemical Catalog. IGIB. Accessed 2026. IC50 data: MCF-7 26.35 µM, SKBR-3 20.07 µM, MDA-MB-231 29.13 µM. PMID: 27899257. View Source
- [2] Kaur R, Kaur J, Mahajan J, Parkash J. In Vitro Cytotoxicity Effect of Kaempferol in Breast Cancer Cell Lines MCF-7 and Lung Cancer Cell Lines A459. International Journal of Current Microbiology and Applied Sciences. 2016;5(8):490-497. DOI: 10.20546/ijcmas.2016.508.053. View Source
